molecular formula C8H11BrClNO B2666131 (4-Bromo-3-methoxyphenyl)methanamine hydrochloride CAS No. 1956309-63-9

(4-Bromo-3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B2666131
CAS No.: 1956309-63-9
M. Wt: 252.54
InChI Key: LDWNMZKADBGZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-3-methoxyphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H11BrClNO and its molecular weight is 252.54. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-3-methoxyphenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-3-methoxyphenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-3-methoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c1-11-8-4-6(5-10)2-3-7(8)9;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWNMZKADBGZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Researcher's Technical Guide to the Safe Handling of 4-Bromo-3-methoxybenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals. The toxicological properties of 4-Bromo-3-methoxybenzylamine hydrochloride (CAS No. 1956309-63-9) have not been fully investigated.[1][2] The information herein is synthesized from available data on structurally similar compounds and established chemical principles. This guide is not a substitute for a supplier-provided Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this compound and perform a risk assessment for your specific use case.

Executive Summary & Anticipated Hazard Profile

4-Bromo-3-methoxybenzylamine hydrochloride is a substituted benzylamine derivative. While specific toxicological data for this compound is limited, an analysis of its constituent functional groups—a brominated aromatic ring, a methoxy ether group, and a benzylamine hydrochloride salt—allows for the formulation of a robust, precautionary handling protocol.

Based on data from close structural analogs, this compound should be treated as harmful and irritant .[3][4] The primary routes of exposure present a risk of irritation to the skin, eyes, and respiratory system.[1][2][4] The hydrochloride salt form suggests good water solubility, which may facilitate absorption.[3] Ingestion is presumed to be harmful.[4] The core directive for handling this solid, beige-to-white crystalline powder is the stringent avoidance of dust generation and direct physical contact.[1] Engineering controls, such as a chemical fume hood, coupled with appropriate Personal Protective Equipment (PPE), are mandatory for all operations.

Anticipated Hazard Relationship Diagram

The following diagram illustrates the logical flow from exposure route to the anticipated primary health effect. This is a predictive model based on available data for analogous compounds.

G cluster_compound 4-Bromo-3-methoxybenzylamine HCl (CAS: 1956309-63-9) cluster_exposure Routes of Exposure cluster_hazard Anticipated Health Hazards Compound Core Compound Inhalation Inhalation (Dust) Compound->Inhalation Skin Skin Contact Compound->Skin Eye Eye Contact Compound->Eye Ingestion Ingestion Compound->Ingestion RespIrrit Respiratory Tract Irritation (H335) Inhalation->RespIrrit inferred from analogs SkinIrrit Skin Irritation / Burns (H315 / H314) Skin->SkinIrrit inferred from analogs EyeIrrit Serious Eye Irritation / Damage (H319 / H318) Eye->EyeIrrit inferred from analogs Harmful Harmful if Swallowed (H302) Ingestion->Harmful inferred from analogs

Caption: Anticipated hazard pathways for the compound.

Physicochemical Identity and Rationale for Reactivity

Understanding the molecular structure is fundamental to predicting its behavior and implementing effective safety controls.

Identifier Value Source
Chemical Name (4-Bromo-3-methoxyphenyl)methanamine hydrochloride[5][6]
CAS Number 1956309-63-9[5][6]
Molecular Formula C₈H₁₁BrClNO[6]
Molecular Weight 252.54 g/mol [5]
Inferred Appearance Solid, beige crystalline powder[1]
Inferred Solubility Soluble in water[3]
Inferred Melting Point >270 °C (based on 4-Bromobenzylamine HCl)[3]

Structural Rationale for Safety Precautions:

  • Benzylamine Moiety: The primary amine group makes the molecule basic (though presented as a hydrochloride salt) and a potential nucleophile. It is incompatible with strong oxidizing agents. Reactions can be exothermic and vigorous.

  • Aromatic Bromine: The C-Br bond introduces a potential for the release of hydrogen bromide (HBr) gas upon thermal decomposition.[3] HBr is a toxic and corrosive gas.

  • Hydrochloride Salt: This salt form generally increases the melting point and enhances water solubility compared to the free base. It also implies that the material is stable under normal storage conditions.[6] However, contact with strong bases will liberate the free benzylamine, which may have different physical and toxicological properties.

  • Methoxy Group: The ether linkage is generally stable, but thermal decomposition can lead to the formation of carbon monoxide (CO) and carbon dioxide (CO₂).[4]

Human Health Hazard Assessment

As no specific toxicological studies are available for this compound, we extrapolate the potential hazards from GHS classifications of its structural analogs.

Hazard Class GHS Category Hazard Statement Rationale / Analog
Acute Toxicity, Oral Category 4H302: Harmful if swallowedBased on 3-Methoxy benzylamine.[4]
Skin Corrosion / Irritation Category 2H315: Causes skin irritationA conservative estimate. Many benzylamines are corrosive (Category 1).[2][7]
Serious Eye Damage / Irritation Category 2AH319: Causes serious eye irritationConsistent with skin irritation. Direct contact with dust can be severe.[2][4][7]
Specific Target Organ Toxicity (Single) Category 3H335: May cause respiratory irritation.Inhalation of fine dust is a primary concern.[2][4]

The toxicological properties have not been fully investigated, and therefore, all uncharacterized risks should be considered.[1][2] Chronic exposure effects are unknown. No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[2]

Proactive Exposure Control & Personal Protective Equipment (PPE)

The primary safety principle is the prevention of aerosolization and containment. All manipulations should occur within a certified chemical fume hood to control airborne particulates.

Engineering Controls
  • Primary Containment: A properly functioning chemical fume hood is mandatory for all weighing and transfer operations.

  • Emergency Facilities: An eyewash station and a safety shower must be immediately accessible in the laboratory where the compound is handled.[1]

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is the final barrier between the researcher and the chemical. The following protocol is a self-validating system designed to minimize exposure.

Protocol 1: PPE Donning and Doffing

A. Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don a pair of nitrile gloves.

  • Lab Coat/Gown: Wear a clean, buttoned lab coat with tight-fitting cuffs.

  • Respirator (if required): If a risk assessment indicates potential for dust generation beyond fume hood control, use a NIOSH-approved N95 dust mask or a respirator with a particle filter.[2]

  • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4] A face shield should be worn over goggles if there is a splash hazard.

  • Outer Gloves: Don a second pair of nitrile gloves over the first pair and the cuffs of the lab coat.

B. Doffing (Taking Off) Sequence (to prevent self-contamination):

  • Outer Gloves: Peel off the outer gloves without touching the outside surface with bare skin. Dispose of them in the appropriate chemical waste bin.

  • Lab Coat/Gown: Unbutton and remove the lab coat by rolling it inside-out.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respirator: Remove respirator (if used).

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Spill Response Workflow

The following workflow provides a logical decision-making process for handling an accidental release.

G start Spill Detected alert Alert personnel & restrict area start->alert assess Assess Spill Size & Location alert->assess small Small Spill (< 5g in fume hood) assess->small Small large Large Spill (> 5g or outside hood) assess->large Large ppe Don Full PPE (incl. respirator) small->ppe evacuate EVACUATE AREA large->evacuate contain Gently cover with inert absorbent (e.g., vermiculite) ppe->contain collect Carefully sweep into waste container contain->collect decon Decontaminate area with soap & water collect->decon dispose Seal & label waste for proper disposal decon->dispose call Call Emergency Response (EHS) evacuate->call

Caption: Decision workflow for spill response.

Safe Storage and Handling

Proactive measures in storage and handling are essential to long-term safety and compound integrity.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] The storage temperature should be at room temperature.[6]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1]

  • Handling Practices: Always wash hands and face thoroughly after handling.[2][8] Avoid generating dust during transfer.[1] Use non-sparking tools if the material is handled in large quantities.

Disposal Considerations

All waste material must be treated as hazardous.

  • Waste Generation: Minimize waste generation.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][8] Do not dispose of down the drain. Contaminated packaging should be treated as the product itself.

References

  • Material Safety Data Sheet - 4-Bromobenzylamine Hydrochloride, 98%. Cole-Parmer. [Link]

  • 4-Bromo Benzylamine HCl. ChemBK. [Link]

Sources

Technical Guide: Storage Stability of Methoxy-Substituted Benzylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxy-substituted benzylamines (e.g., 4-methoxybenzylamine, 3,4-dimethoxybenzylamine) are critical intermediates in the synthesis of isoquinoline alkaloids and pharmaceutical APIs. While the salt forms (hydrochloride, sulfate) offer significantly improved stability over the free base, they present unique storage challenges driven by the electron-donating nature of the methoxy group and the hygroscopicity of the ionic lattice.

This guide provides a mechanistic analysis of degradation pathways, a strategic framework for salt selection, and validated protocols for stability assessment, grounded in ICH Q1A (R2) standards.

Chemical Basis of Instability

To master storage, one must understand the molecular vulnerabilities. The stability of methoxy-benzylamines is governed by two competing electronic factors: the nucleophilicity of the amine and the redox potential of the aromatic ring .

The Methoxy Effect (Electronic Activation)

The methoxy group (


) is a strong Electron Donating Group (EDG) via resonance.[1]
  • Impact on Basicity: It increases electron density on the nitrogen atom, making the free base highly nucleophilic and prone to rapid reaction with atmospheric

    
    .
    
  • Impact on Oxidation: The electron-rich aromatic ring stabilizes radical cation intermediates.[1] This lowers the activation energy for oxidative deamination, particularly in the presence of light or transition metal impurities (Fe, Cu).

Primary Degradation Pathways

The two dominant failure modes for these compounds are Oxidative Deamination and Carbamate Formation .

Diagram 1: Degradation Mechanisms of Methoxy-Benzylamines

DegradationPathways Start Methoxy-Benzylamine (Free Base/Salt Equilibrium) Carbamate Benzyl-Carbamate Salt (White Precipitate/Crust) Start->Carbamate Nucleophilic Attack Imine Imine Intermediate (Unstable) Start->Imine -2H (Oxidation) CO2 Atmospheric CO2 (Moisture Catalyzed) CO2->Carbamate Oxidant O2 / Light / Metal Ions Oxidant->Imine Aldehyde Anisaldehyde Derivatives (Yellow/Brown Color) Imine->Aldehyde Hydrolysis (+H2O) Ammonia Ammonia/Ammonium Imine->Ammonia Byproduct

Figure 1: Mechanistic pathways leading to product failure.[1] Note that salt formation suppresses the CO2 pathway but does not fully eliminate the oxidative risk if moisture induces hydrolysis.

Strategic Salt Selection

The counter-ion dictates the solid-state properties (hygroscopicity, melting point) and directly influences shelf-life. While the Hydrochloride (HCl) salt is the industry standard due to cost and ease of crystallization, it is not always the most stable option for methoxy-substituted derivatives.

Table 1: Comparative Stability of Common Salt Forms
Salt FormHygroscopicityThermal StabilityStorage Risk ProfileRecommended Use Case
Hydrochloride (HCl) Moderate to HighGood (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Prone to clumping; excess HCl can cause hydrolysis of methoxy ether over long periods.[1]General purpose; short-term storage.[1]
Sulfate (

)
LowExcellentVery stable lattice; less prone to moisture uptake than HCl.[1]Long-term reference standards.
Tosylate (TsOH) Very LowHighAdds significant molecular weight; highly crystalline and non-hygroscopic.[1]High-humidity environments; non-GMP synthesis.[1]
Free Base N/A (Liquid/Solid)PoorRapid carbonation; oxidation to aldehydes within days if exposed to air.[1]Not recommended for storage.

Expert Insight: For GMP applications involving 3,4-dimethoxybenzylamine, the Hydrochloride salt is acceptable only if stored under strict desiccation. If the material turns yellow, it indicates the formation of the corresponding benzaldehyde (e.g., veratraldehyde) due to moisture-mediated hydrolysis of the imine impurity.

Validated Experimental Protocols

To ensure data integrity, stability must be proven, not assumed. The following protocols align with ICH Q1A (R2) guidelines for stability testing of new drug substances.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.[1]

  • Preparation: Dissolve 50 mg of the amine salt in 10 mL of solvent (Water/Acetonitrile 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL 1N HCl, heat at

      
       for 4 hours.
      
    • Base Hydrolysis: Add 1 mL 1N NaOH, heat at

      
       for 4 hours.
      
    • Oxidation:[1][2] Add 1 mL 3%

      
      , keep at RT for 4 hours.
      
    • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B).

  • Analysis: Neutralize samples and analyze via HPLC-UV (254 nm and 280 nm) or LC-MS.

  • Acceptance Criteria: Mass balance

    
    . Identify any peak 
    
    
    
    area.
Protocol B: Hygroscopicity Assessment (DVS)

Objective: Quantify moisture uptake to define handling humidity limits.[1]

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Cycle: Sorption from 0% to 90% RH in 10% steps at

    
    , followed by desorption.
    
  • Equilibrium:

    
     per minute.
    
  • Classification:

    • Non-hygroscopic:[1]

      
       weight gain.[1]
      
    • Slightly hygroscopic:[1]

      
       weight gain.[1]
      
    • Hygroscopic:

      
       weight gain.[1]
      
Diagram 2: Stability Testing Workflow

StabilityWorkflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stress Testing (ICH Q1A) cluster_2 Phase 3: Data Analysis Batch Synthesized Batch (Methoxy-Benzylamine Salt) Purity Initial Purity Check (HPLC/NMR) Batch->Purity Stress Apply Stress Conditions (Acid, Base, Ox, Light) Purity->Stress DVS Hygroscopicity (DVS) 0-90% RH Purity->DVS Degradants Identify Degradants (LC-MS) Stress->Degradants Specs Define Storage Specs (Temp/Humidity/Pkg) DVS->Specs Degradants->Specs

Figure 2: Step-by-step workflow for validating the stability profile of amine salts.

Storage and Handling Best Practices

Based on the chemical susceptibilities identified above, the following "Golden Standard" storage protocol is recommended for methoxy-substituted benzylamine salts (specifically HCl).

The "Golden Standard" Protocol
  • Atmosphere: Store under Argon or Nitrogen.[1] Argon is preferred as it is heavier than air and provides a better blanket against oxidation.[1]

  • Container: Amber glass vials (Type I borosilicate) with Teflon-lined screw caps. Avoid polyethylene bags for long-term storage as they are permeable to moisture and oxygen.[1]

  • Desiccation: Place the sealed vial inside a secondary container (desiccator or heat-sealed aluminum foil bag) containing active silica gel or molecular sieves.[1]

  • Temperature:

    • Short-term (< 1 month):

      
       (Refrigerated).[1]
      
    • Long-term (> 6 months):

      
       (Freezer).[1]
      
    • Note: Allow container to reach room temperature before opening to prevent condensation on the hygroscopic salt.[1]

Re-test Criteria

Perform a re-test if the material exhibits:

  • Color Change: White to off-white/yellow (indicates oxidation to aldehyde).[1]

  • Physical Change: Free-flowing powder to caked solid (indicates moisture absorption).[1]

  • Odor: Appearance of a "fishy" (free amine) or "almond-like" (aldehyde) odor.[1]

References

  • International Conference on Harmonisation (ICH). (2003).[1][3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 4-Methoxybenzylamine.[1] National Library of Medicine.[1] [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals.[1] International Journal of Pharmaceutics.[1] (General reference on kinetic modeling of amine oxidation).

Sources

Methodological & Application

Synthesis of (4-Bromo-3-methoxyphenyl)methanamine from 4-bromo-3-methoxybenzaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (4-Bromo-3-methoxyphenyl)methanamine, a valuable building block in pharmaceutical and materials science research. The protocol details a robust and efficient one-pot reductive amination of 4-bromo-3-methoxybenzaldehyde using ammonia and sodium borohydride as the reducing agent. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and guidance on product purification and characterization.

Introduction

(4-Bromo-3-methoxyphenyl)methanamine is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a brominated and methoxylated phenyl ring attached to a methylamine group, provides multiple points for further chemical modification. The synthesis of primary amines from aldehydes is a fundamental transformation in organic chemistry, with reductive amination being one of the most widely employed and efficient methods.[1][2][3] This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[1][4]

This application note focuses on the direct reductive amination of 4-bromo-3-methoxybenzaldehyde. The selection of sodium borohydride (NaBH₄) as the reducing agent offers a balance of reactivity and selectivity, being capable of reducing the intermediate imine without significantly affecting the starting aldehyde.[4][5][6] This protocol has been optimized for high yield and purity, with a straightforward workup procedure.

Reaction Scheme

G cluster_reagents start 4-Bromo-3-methoxybenzaldehyde intermediate Imine Intermediate start->intermediate product (4-Bromo-3-methoxyphenyl)methanamine intermediate->product reagents 1. NH3 (in MeOH) 2. NaBH4 G aldehyde 4-Bromo-3-methoxybenzaldehyde carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine + NH3 ammonia NH3 imine Imine carbinolamine->imine - H2O amine (4-Bromo-3-methoxyphenyl)methanamine imine->amine + NaBH4 nabh4 NaBH4 (Hydride Source)

Figure 2: Simplified mechanistic pathway.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromo-3-methoxybenzaldehyde≥98%Commercially Available
Ammonia solution7N in MethanolCommercially Available
Sodium borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aq. NaCl (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Hydrochloric Acid (HCl)ConcentratedCommercially Available
Sodium Hydroxide (NaOH)PelletsCommercially Available

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methoxybenzaldehyde (10.0 g, 46.1 mmol) in anhydrous methanol (100 mL). Cool the solution to 0 °C using an ice bath.

  • Ammonia Addition: To the cooled solution, slowly add a 7N solution of ammonia in methanol (33 mL, 230.5 mmol, 5.0 equivalents). Stir the reaction mixture at 0 °C for 30 minutes. The formation of the imine intermediate is typically observed. [7]

  • Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (2.62 g, 69.2 mmol, 1.5 equivalents) portion-wise over a period of 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the imine intermediate.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (50 mL) at 0 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (50 mL each).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude (4-Bromo-3-methoxyphenyl)methanamine.

Purification

The crude product can be purified by acid-base extraction to remove any non-basic impurities.

  • Dissolve the crude product in diethyl ether or dichloromethane (100 mL).

  • Extract the organic solution with 1M hydrochloric acid (3 x 50 mL). The amine product will move into the aqueous layer as its hydrochloride salt.

  • Combine the acidic aqueous extracts and wash with diethyl ether (50 mL) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and basify to a pH > 12 by the slow addition of 4M sodium hydroxide solution.

  • Extract the liberated free amine with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the purified (4-Bromo-3-methoxyphenyl)methanamine as an oil or low-melting solid. The hydrochloride salt is also a stable, solid form of the product. [8]

Characterization Data

Expected Yield: 75-85%

Physical Appearance: Colorless to pale yellow oil or solid.

¹H NMR (400 MHz, CDCl₃) δ: 7.50 (d, J = 1.8 Hz, 1H), 7.24 (dd, J = 8.2, 1.8 Hz, 1H), 6.89 (d, J = 8.2 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 2H), 1.55 (br s, 2H).

¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 142.5, 131.8, 128.5, 112.0, 111.5, 56.2, 46.0.

Mass Spectrometry (ESI): m/z calculated for C₈H₁₁BrNO⁺ [M+H]⁺: 216.00, found 216.0.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction (presence of starting aldehyde and/or imine)Insufficient reaction time or amount of NaBH₄.Increase the reaction time. Add an additional portion of NaBH₄ (0.2-0.5 equivalents) and continue stirring.
Formation of the corresponding alcohol as a major byproductRate of NaBH₄ addition was too fast, or the temperature was too high.Add NaBH₄ more slowly and ensure the reaction temperature is maintained at 0 °C during the addition.
Low yield after workupIncomplete extraction of the product.Ensure the pH of the aqueous layer is sufficiently basic (>12) during the final extraction step. Perform additional extractions with dichloromethane.
Difficulty in isolating the productEmulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • Ammonia is corrosive and has a pungent odor. Handle the ammonia solution in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of (4-Bromo-3-methoxyphenyl)methanamine. The use of readily available and cost-effective reagents makes this procedure suitable for both academic research and industrial applications. The detailed instructions and troubleshooting guide are intended to assist researchers in successfully performing this synthesis and obtaining the desired product in high yield and purity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Reactions. Reductive Amination - Common Conditions. [Link]

  • de Figueiredo, R. M., & Christmann, M. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Chemistry.
  • Taris, E. A., & Koukabi, N. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Organic Process Research & Development, 5(2), 187-202. [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A simple and efficient one-pot synthesis of primary amines by reductive amination of ketones. Tetrahedron, 60(7), 1463-1471. [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • MDPI. (2023, October 7). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

Sources

Application Notes and Protocols for Amide Coupling with 4-Bromo-3-methoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Amide Bond Formation

The amide bond is a cornerstone of modern organic synthesis, integral to the structure of countless pharmaceuticals, natural products, and materials.[1][2][3] The coupling of a carboxylic acid and an amine, while conceptually straightforward, is a reaction landscape filled with nuance. The choice of coupling reagent, base, solvent, and reaction conditions can dramatically influence yield, purity, and the preservation of stereochemical integrity.[2] This guide provides a detailed exploration of amide coupling reactions specifically tailored for 4-bromo-3-methoxybenzylamine hydrochloride, a versatile building block in medicinal chemistry.

This substituted benzylamine presents a unique set of considerations. The hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction. Furthermore, the electronic properties of the aromatic ring, influenced by the methoxy and bromine substituents, can affect the nucleophilicity of the amine. This document will dissect these factors and provide robust protocols to enable researchers to confidently and successfully utilize this reagent in their synthetic endeavors.

Core Principles: Reagent Selection and Mechanistic Considerations

The successful formation of an amide bond hinges on the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group. This is typically achieved through the use of a variety of "coupling reagents." Understanding the mechanism of these reagents is paramount to troubleshooting and optimizing your reactions.

Mechanism of Action: A Visual Guide

The generalized mechanism for many common coupling reagents involves the formation of a highly reactive activated ester intermediate, which is then susceptible to nucleophilic attack by the amine.

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product Amide Product (R-CO-NHR') Activated_Ester->Amide_Product + Amine Amine R'-NH2 (from Hydrochloride Salt + Base) Byproduct Byproduct

Caption: Generalized workflow for amide bond formation.

Choosing Your Coupling Reagent: A Comparative Analysis

The selection of a coupling reagent is often dictated by the specific substrates, desired reaction rate, and the need to suppress side reactions like racemization.[4] For 4-bromo-3-methoxybenzylamine hydrochloride, several classes of reagents are highly effective.

Coupling Reagent ClassExamplesStrengthsConsiderations
Uronium/Aminium Salts HATU, HBTUHigh reactivity, fast reaction times, low racemization.[5]Can react with the amine to form a guanidinium byproduct if not used correctly.
Carbodiimides EDC, DCCReadily available, cost-effective.Can lead to the formation of N-acylurea byproduct; often requires an additive like HOBt or HOAt to improve efficiency and reduce racemization.[6][7]
Phosphonium Salts PyBOPHigh efficiency, does not react with the free amine.[2]Can be more expensive than other options.
Anhydrides T3P® (Propylphosphonic Anhydride)Excellent for sterically hindered substrates, high yields, low epimerization.[8][9][10]The byproducts are water-soluble and easily removed.

Data Table 1: Comparison of Common Amide Coupling Reagents.

The Critical Role of the Base

Since the starting material is a hydrochloride salt, a base is required to neutralize the HCl and free the primary amine. The choice of base is not trivial and can impact the reaction outcome.

  • Non-nucleophilic, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[1][11] They are strong enough to deprotonate the amine salt but are poor nucleophiles themselves, minimizing unwanted side reactions.

  • Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt. Often, an excess (2-4 equivalents) is used to also facilitate the coupling reaction itself, particularly when using uronium or phosphonium salt reagents.[2][11]

Experimental Protocols

The following protocols are designed to be robust starting points for the amide coupling of 4-bromo-3-methoxybenzylamine hydrochloride. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific carboxylic acid partners.

Protocol 1: General Procedure using HATU

This protocol is often a reliable first choice due to the high reactivity of HATU.

Materials:

  • Carboxylic acid

  • 4-Bromo-3-methoxybenzylamine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM, MeCN).[4]

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add 4-bromo-3-methoxybenzylamine hydrochloride (1.0-1.2 eq) to the solution.

  • Add DIPEA (3.0-4.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.1-1.3 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[12]

HATU_Protocol_Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid (1.0 eq) in DMF Start->Dissolve_Acid Add_Amine_Salt Add 4-Bromo-3-methoxybenzylamine HCl (1.0-1.2 eq) Dissolve_Acid->Add_Amine_Salt Add_DIPEA Add DIPEA (3.0-4.0 eq) Stir 5-10 min Add_Amine_Salt->Add_DIPEA Add_HATU Add HATU solution (1.1-1.3 eq) dropwise at 0 °C Add_DIPEA->Add_HATU React Warm to RT, Stir 1-4 h Monitor by TLC/LC-MS Add_HATU->React Workup Aqueous Workup (Water, NaHCO3, Brine) React->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify End End Purify->End

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with Benzylamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzylamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles governing the solubility of these important compounds. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to proactively design more robust experimental plans.

Frequently Asked Questions (FAQs)

Q1: My benzylamine hydrochloride won't dissolve in water. What could be the issue?

This is a common yet perplexing issue, especially since benzylamine hydrochloride is known to be highly water-soluble.[1][2][3][4] There are several potential reasons for this observation:

  • Incorrect pH: Benzylamine is a weak base with a pKa of approximately 9.3.[5][6] Its hydrochloride salt is the protonated, ionized form, which is what makes it water-soluble. If the pH of your aqueous solution is too high (alkaline), the benzylammonium cation will be deprotonated to the free base, benzylamine. This free base is significantly less soluble in water and may precipitate or appear as an insoluble oil.

  • Common Ion Effect: The solubility of an ionic compound can be significantly decreased by the presence of a common ion in the solution.[7][8][9] If your aqueous medium already contains a high concentration of chloride ions (e.g., from concentrated HCl or a high-salt buffer like certain formulations of PBS), it can suppress the dissolution of benzylamine hydrochloride.[10][11]

  • Purity of the Salt: Impurities in the benzylamine hydrochloride can affect its solubility. If the salt was improperly prepared or has degraded, it may contain the less soluble free base or other insoluble byproducts.

Q2: I'm trying to run a reaction in an organic solvent, but my benzylamine hydrochloride is insoluble. How can I get it into solution?

The ionic nature of benzylamine hydrochloride makes it poorly soluble in many non-polar or weakly polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. The most effective and widely used strategy is to convert the hydrochloride salt back to its free amine form, which is miscible with a much broader range of organic solvents.[5][6]

This is achieved by a simple in-situ neutralization step. The choice of base is critical and depends on the specifics of your reaction:

  • For moisture-sensitive reactions: Use a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[12] Typically, adding 1.1 to 1.5 equivalents of the base to a suspension of the amine salt in your reaction solvent is sufficient.

  • For reactions tolerant of aqueous workups: You can perform a liquid-liquid extraction. Dissolve the benzylamine hydrochloride in water, add a weak inorganic base like sodium bicarbonate or sodium carbonate to raise the pH above 9.5, and then extract the liberated free amine into your desired organic solvent.[13][14]

Q3: What is the expected aqueous solubility of benzylamine hydrochloride? I've seen conflicting data.

There is a notable discrepancy in reported aqueous solubility values. Some sources indicate a solubility of around 50 mg/mL,[4] while more comprehensive chemical databases list an experimental value of 506 g/L (506 mg/mL).[3] This highlights the importance of verifying data from multiple sources. For practical purposes, it is safe to consider benzylamine hydrochloride as a highly water-soluble compound, provided the pH is in the acidic to neutral range.

Q4: Can I improve the solubility of benzylamine hydrochloride by heating the solution?

Heating can increase the rate of dissolution and, in many cases, the overall solubility. However, for benzylamine hydrochloride, the effect of temperature is often secondary to the critical factor of pH. If the salt is not dissolving due to an unfavorable pH, heating alone is unlikely to solve the problem and may even lead to degradation over extended periods.

Q5: I've added a base to my suspension of benzylamine hydrochloride in an organic solvent, but it's still not dissolving. What should I do?

If you've added a base like triethylamine and the solid remains, consider the following:

  • Insufficient Base: Ensure you have added at least one full equivalent of the base relative to the benzylamine hydrochloride.

  • Insoluble Byproduct: The solid you are observing may not be the starting material but rather the hydrochloride salt of your added base (e.g., triethylamine hydrochloride). This is a common occurrence and does not necessarily mean your free benzylamine is not in solution. You can often proceed with your reaction, and the salt byproduct can be removed during the aqueous workup.

  • Solvent Choice: While the free base is more soluble in organic solvents, it may still have limited solubility in very non-polar solvents like hexanes. Consider if your chosen solvent is appropriate.

Troubleshooting Guides

Guide 1: Addressing Poor Aqueous Solubility

This guide provides a systematic approach to diagnosing and solving issues with dissolving benzylamine hydrochloride in aqueous solutions.

Experimental Workflow: Diagnosing and Resolving Poor Aqueous Solubility

A Start: Benzylamine HCl does not dissolve in aqueous solution B Measure the pH of the suspension A->B C Is pH > 7.5? B->C D Add dilute HCl (e.g., 1 M) dropwise while stirring until pH is ~6-7 C->D Yes H Review the composition of your aqueous medium. Does it contain a high concentration of Cl⁻ ions? C->H No E Does the solid dissolve? D->E F Yes: Problem solved. The initial high pH was the issue. E->F G No: Proceed to check for common ion effect E->G No I Yes: The common ion effect is likely inhibiting dissolution. H->I K No: Consider purity issues with the starting material. H->K No J Consider reformulating your buffer or using a different aqueous system with lower [Cl⁻]. I->J L Purify the benzylamine HCl by recrystallization. K->L cluster_salt Insoluble in most organic solvents cluster_base Soluble in a wide range of organic solvents Salt Benzylammonium Chloride (C₆H₅CH₂NH₃⁺Cl⁻) Base Benzylamine (C₆H₅CH₂NH₂) Salt->Base + Base (e.g., TEA, NaHCO₃) - H⁺ Base->Salt + HCl - H₂O

Caption: Equilibrium between benzylammonium salt and its free base.

Protocol: In-Situ Neutralization for Organic Reactions

This protocol is suitable for reactions where the presence of a tertiary amine and its hydrochloride salt byproduct is tolerable.

Materials:

  • Benzylamine hydrochloride

  • Anhydrous organic solvent (e.g., DCM, THF, Acetonitrile)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To the reaction vessel under an inert atmosphere, add the benzylamine hydrochloride and the anhydrous organic solvent.

  • Begin vigorous stirring to create a suspension.

  • Slowly add 1.1 equivalents of TEA or DIPEA to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes. You may observe that the initial solid (benzylamine hydrochloride) is replaced by a different, often finer, precipitate (triethylamine hydrochloride). This indicates that the free benzylamine is now in solution.

  • Proceed with the addition of your other reagents.

  • Upon completion of the reaction, the triethylamine hydrochloride can be easily removed by an aqueous wash during the workup.

Data Summary

The solubility of benzylamine and its hydrochloride salt is highly dependent on the solvent system and pH. The following table summarizes this behavior.

CompoundSolvent SystemSolubilityReference
Benzylamine Hydrochloride Water (acidic to neutral pH)High (experimentally determined as 506 g/L)[3]
EthanolSoluble (used for recrystallization)[15]
DMSOSoluble (approx. 10 mg/mL for a related compound)[16]
Dichloromethane (DCM)Very low / InsolubleGeneral knowledge
Benzylamine (Free Base) WaterMiscible[5][6][17]
EthanolMiscible[5][6]
Diethyl EtherMiscible[5][6]
AcetoneVery Soluble[5]
Benzene, ChloroformSoluble[5]

References

  • Benzylamine. (n.d.). Wikipedia. [Link]

  • Principle of Common-ion Effect and its Application in Chemistry: a Review. (2020). Journal of Chemistry Letters. [Link]

  • Sugano, K., et al. (1997). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 86(11), 1333–1334. [Link]

  • How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. [Link]

  • Benzylamine. (n.d.). Mol-Instincts. [Link]

  • Parshad, H., et al. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International journal of pharmaceutics, 237(1-2), 193–207. [Link]

  • Benzylamine. (2025, February 12). Sciencemadness Wiki. [Link]

  • What is the common ion effect? How does it affect the solubility of salts? (2022, October 23). Quora. [Link]

  • Benzylamine. (n.d.). PubChem. [Link]

  • COMMON ION EFFECT ON SOLUBILITY OF IONIC SALTS. (2023, November 25). YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. [Link]

  • What strong bases that can be used to deprotonate secondary amine? (2016, September 29). Quora. [Link]

  • Solubility and the Common Ion Effect: Chemistry Tutorial. (n.d.). The Physics Classroom. [Link]

  • Recrystallization - Part 2. (n.d.). University of Massachusetts. [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? (2014, November 20). ResearchGate. [Link]

  • Synthesis of benzylamine hydrochloride. (n.d.). PrepChem.com. [Link]

  • Parshad, H., et al. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International journal of pharmaceutics, 237(1-2), 193–207. [Link]

  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. (2025, August 4). Chemistry Steps. [Link]

  • Preparation of benzylamine. (1961, June 6).
  • Neutralizing amines with low salt precipitation potential. (1993, May 18).
  • Deprotonation of highly basic tertiary amine in the presence of an ester functional group? (2022, July 14). ResearchGate. [Link]

  • Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International journal of pharmaceutics, 269(1), 157–168. [Link]

  • Base for Deprotonating Benzyl Alcohol. (2020, March 12). Reddit. [Link]

  • Supporting Information. (n.d.). MPG.PuRe. [Link]

  • Parshad, H., et al. (2005). Prediction of the aqueous solubility of benzylamine salts using QSPR model. Journal of pharmaceutical and biomedical analysis, 37(2), 411–415. [Link]

Sources

Removing impurities from (4-Bromo-3-methoxyphenyl)methanamine crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (4-Bromo-3-methoxyphenyl)methanamine

Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Process Chemistry Division) Topic: Downstream Processing & Impurity Removal for CAS: 1261448-82-1[1][2]

Introduction: The "Sticky" Nature of Benzylamines

Welcome to the technical support center. You are likely here because your crude (4-Bromo-3-methoxyphenyl)methanamine is behaving like a viscous oil rather than a crystalline solid, or your NMR shows persistent impurities that standard flash chromatography failed to remove.

Benzylamines substituted with electron-donating groups (methoxy) and halogens (bromo) present specific challenges:

  • Oxidative Instability: The benzylic amine is prone to air oxidation, forming imines or aldehydes.

  • Dimerization: During synthesis (especially reductive amination or nitrile reduction), the highly reactive intermediate imine can react with the already formed amine to create a secondary amine dimer (bis-benzylamine).[1][2]

  • Adsorption: The basic nitrogen interacts strongly with silanols on silica gel, causing streaking/tailing.

Below are the resolved support tickets for the most common purification scenarios.

Ticket #001: Crude Product is a Viscous Dark Oil

User Issue: "I synthesized the target molecule via nitrile reduction (LiAlH4/BH3). The workup gave a dark, sticky oil.[1] I expect a solid. How do I clean this up without running a column?"

Diagnosis: The "oil" is likely a mixture of the free base amine, residual inorganic salts (aluminum/boron), and neutral organic impurities (unreacted nitrile/aldehyde).[1]

Solution: The "Switchable" Acid-Base Extraction You must exploit the basicity of the primary amine (


).[2] By toggling the pH, you can move the product between aqueous and organic phases, leaving non-basic impurities behind.[1]

Protocol:

  • Dissolution: Dissolve crude oil in EtOAc or MTBE (Dichloromethane is acceptable but prone to emulsions).[2]

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (

    
    ).[2]
    
    • Chemistry: The amine becomes the water-soluble hydrochloride salt (

      
      ).[1][2] Neutral impurities (starting material, des-bromo byproducts) stay in the organic layer.[1][2]
      
  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (

    
    ) to remove entrained organics.[2]
    
  • Basification: Cool the aqueous layer to

    
    . Slowly add 6M NaOH  or 50% KOH  until 
    
    
    
    .
    • Observation: The solution will cloud over as the free base precipitates/oils out.

  • Re-extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined DCM layers over

    
     and concentrate.
    

Visual Workflow (Acid-Base Logic):

AcidBaseExtraction Start Crude Mixture (Amine + Neutrals) Step1 Dissolve in EtOAc Add 1M HCl Start->Step1 Separation Phase Separation Step1->Separation OrgLayer1 Organic Layer (Contains Neutrals/SM) Separation->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt) Separation->AqLayer1 Keep Step2 Basify to pH > 12 (NaOH) AqLayer1->Step2 Step3 Extract with DCM Step2->Step3 Separation2 Phase Separation Step3->Separation2 AqLayer2 Aqueous Layer (Basic) (Waste salts) Separation2->AqLayer2 Discard OrgLayer2 Organic Layer (DCM) (Pure Free Base Amine) Separation2->OrgLayer2 Dry & Concentrate

Figure 1: Logic flow for isolating the basic amine from neutral impurities.

Ticket #002: The "Ghost" Impurity (Secondary Amine Dimer)

User Issue: "My NMR shows a small set of aromatic peaks and a benzylic proton signal slightly upfield from my product. Acid-base extraction didn't remove it."[1]

Diagnosis: You have the Secondary Amine Dimer impurity.[2]

  • Structure: Bis(4-bromo-3-methoxybenzyl)amine.[1][2]

  • Origin: During reduction, the primary amine product reacts with the intermediate imine.

  • Why Acid-Base Failed: The impurity is also a base.[2] It protonates and follows the product through the extraction.

Solution: Selective Crystallization of the Hydrochloride Salt The crystal lattice of the primary amine hydrochloride is generally more stable and packs differently than the bulky secondary amine salt.

Protocol:

  • Dissolve the free base (from Ticket #001) in a minimal amount of absolute ethanol or methanol .[2]

  • Cool to

    
     in an ice bath.
    
  • Add 1.1 equivalents of HCl (using 1.25M HCl in MeOH or 2M HCl in Et2O).

    • Warning: Do not use aqueous HCl if possible; water increases solubility and lowers yield.[2]

  • Add Diethyl Ether (Et2O) or MTBE dropwise until the solution turns slightly turbid.

  • Store at

    
     overnight.
    
  • Filter the white precipitate.[2] The secondary amine usually remains in the mother liquor.

Solvent Selection Guide for Recrystallization:

Solvent SystemSuitabilityNotes
EtOH / Et2O High Classic method.[1][2] Good yield/purity balance.
iPrOH (Hot) Medium Good for large scale, but requires heating (oxidation risk).[1][2]
Water Low Salt is too soluble; significant yield loss.[2]
Acetonitrile Medium Good for removing polar impurities, but salt may oil out.[1][2]

Ticket #003: Tailing on Chromatography Columns

User Issue: "I tried to purify the free base on silica gel (Hexane/EtOAc), but the spot streaks from the baseline to the solvent front. I'm losing mass."

Diagnosis: The amine protons (


) are hydrogen-bonding with the acidic silanol (

) groups on the silica stationary phase.[1][2]

Solution: Amine Deactivation (The "Buffered" Eluent) You must block the silanol sites or keep the amine deprotonated.

Protocol:

  • Pre-treatment (Optional but Recommended): Flush the silica column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.[2]

  • Mobile Phase: Use DCM : Methanol :

    
     (aqueous ammonia) .
    
    • Ratio: Start with 95:5:0.[2]5. Increase polarity to 90:10:1 if needed.[2]

    • Why Ammonia? It is a stronger base than your product.[2] It saturates the silica sites, allowing your product to elute as a tight band.[1]

Comparison of Eluents:

Eluent SystemResultVerdict
Hex/EtOAcSevere tailing, product stuck at baseline.❌ Avoid
DCM/MeOHBroad peaks, poor separation.[1][2]⚠️ Risky
DCM/MeOH/NH3 Sharp peaks, excellent recovery. Recommended
DCM/MeOH/TEAGood separation, but TEA is hard to remove (high BP).[1][2]⚠️ Use only if NH3 unavailable

Ticket #004: Removing Metal Residues (Boron/Aluminum)

User Issue: "I used Borane-THF for reduction. Upon adding water, I got a gelatinous white solid that traps my product."

Diagnosis: This is a stable Boron-Nitrogen complex or Aluminum hydroxide gel.[2] Standard extraction cannot break these emulsions.[2]

Solution: The Fieser or Rochelle Method You must use a chelating agent to break the metal-amine complex.[2]

Protocol (Choose one):

  • Rochelle's Salt (Potassium Sodium Tartrate):

    • Add saturated aqueous Rochelle’s salt solution to the reaction mixture.

    • Stir vigorously for 2–4 hours until two clear layers form.

    • Mechanism:[1][2][3] Tartrate chelates the aluminum/boron, forcing it into the aqueous layer.

  • Methanol Reflux (Specific for Borane):

    • If Borane was used, the amine is trapped as a

      
       complex.[1][2]
      
    • Quench with MeOH and add conc. HCl . Reflux for 1 hour to hydrolyze the B-N bond.[2]

    • Evaporate MeOH, then proceed to Ticket #001 (Acid-Base Extraction).

Summary Decision Tree

DecisionTree Problem Identify Impurity Issue Issue1 Sticky Oil / Neutral Impurities Problem->Issue1 Issue2 Secondary Amine (Dimer) Problem->Issue2 Issue3 Metal Emulsions (Al/B) Problem->Issue3 Sol1 Acid-Base Extraction (Ticket #001) Issue1->Sol1 Sol2 HCl Salt Recrystallization (Ticket #002) Issue2->Sol2 Sol3 Rochelle's Salt Workup (Ticket #004) Issue3->Sol3

Figure 2: Rapid diagnostic tree for selecting the correct purification module.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard reference for general amine purification and salt formation). [1][2]

  • Organic Syntheses. General Procedures for the Preparation of Benzylamines. (Provides authoritative protocols for handling benzylamine derivatives and avoiding dimerization). [1][2]

  • Sigma-Aldrich. (4-Bromo-3-methoxyphenyl)methanamine hydrochloride Product Sheet. (Confirmation of HCl salt stability and handling).

  • University of Rochester. Workup: Amines. (Detailed protocols for copper sulfate and acid washes).

Sources

Minimizing dimer formation in benzylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzylamine Synthesis

Introduction

Benzylamine is a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. While numerous synthetic routes to this primary amine exist, many are plagued by the formation of the secondary amine dimer, dibenzylamine. This impurity arises because the desired benzylamine product is often more nucleophilic than the initial nitrogen source, leading to a competitive reaction with the starting materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a practical question-and-answer format, it delves into the mechanistic origins of dimer formation and offers field-proven strategies and detailed protocols to achieve high selectivity for the desired primary amine.

Troubleshooting Guide & FAQs

Q1: What are the common synthetic routes to benzylamine, and which are most susceptible to dimer formation?

There are several established methods for synthesizing benzylamine, each with its own advantages and disadvantages regarding dimer formation.

  • Reductive Amination of Benzaldehyde: This is one of the most common and atom-economical methods, involving the reaction of benzaldehyde with an ammonia source, followed by reduction of the resulting imine. However, it is highly prone to the formation of dibenzylamine because the benzylamine product can react with remaining benzaldehyde.[1][2][3]

  • Alkylation of Ammonia with Benzyl Halides: This method involves the direct reaction of benzyl chloride or bromide with ammonia. It is notoriously difficult to control and almost always produces a mixture of primary, secondary (dibenzylamine), and tertiary amines, as well as the quaternary ammonium salt, due to the increasing nucleophilicity of the alkylated products.[4][5] A large excess of ammonia is required to favor mono-alkylation.[4]

  • Reduction of Benzonitrile: Catalytic hydrogenation of benzonitrile can yield benzylamine. However, the intermediate imine can react with the product benzylamine to form a secondary imine, which upon reduction, yields dibenzylamine.[6] Controlling reaction conditions such as pressure and hydrogen flow can shift the selectivity.[6]

  • "Dimer-Free" Methods: Several methods circumvent the issue of over-alkylation by using a protected nitrogen source or a precursor that generates the amine in a final, non-reactive step. These are the methods of choice when high purity is paramount.

    • The Gabriel Synthesis: Uses potassium phthalimide as an ammonia surrogate. The intermediate N-benzylphthalimide is not nucleophilic, thus preventing over-alkylation. The primary amine is liberated in a final hydrolysis or hydrazinolysis step.[7][8][9]

    • The Delepine Reaction: Employs hexamethylenetetramine, which reacts with a benzyl halide to form a quaternary ammonium salt. Acidic hydrolysis then releases the primary amine.[10][11][12]

    • Reduction of Benzyl Azide: Benzyl azide can be cleanly reduced to benzylamine via methods like catalytic hydrogenation (e.g., H₂/Pd-C) or the Staudinger reaction, with no possibility of dimer formation.[13][14]

Q2: I'm performing a reductive amination of benzaldehyde with ammonia. What is the precise mechanism that leads to dibenzylamine?

The formation of dibenzylamine is a classic example of a product competing with the starting reagent. The mechanism proceeds through the following competitive pathways:

  • Desired Pathway (Benzylamine Formation):

    • Imine Formation: Benzaldehyde reacts with ammonia (NH₃) to form a hemiaminal intermediate, which then dehydrates to form benzylideneimine.

    • Reduction: The C=N bond of benzylideneimine is reduced by a hydride source (e.g., NaBH₄) or catalytic hydrogenation to yield the primary amine, benzylamine.

  • Side Reaction Pathway (Dibenzylamine Formation):

    • Competitive Reaction: Once benzylamine is formed, it is present in the reaction mixture along with unreacted benzaldehyde. Because benzylamine is a stronger nucleophile than ammonia, it effectively competes with ammonia to react with the remaining benzaldehyde.

    • Secondary Imine Formation: Benzylamine attacks benzaldehyde to form a new hemiaminal, which dehydrates to form N-benzylidenebenzylamine (a Schiff base).[2][15]

    • Final Reduction: This secondary imine is then reduced by the same reducing agent to yield the undesired dimer, dibenzylamine.

The relative rates of these pathways determine the final product distribution. Minimizing the concentration of benzylamine in the presence of benzaldehyde is key to suppressing dimer formation.

G benzaldehyde Benzaldehyde imine1 Benzylideneimine (Primary Imine) benzaldehyde->imine1 + NH₃ - H₂O benzylamine Benzylamine (Product) ammonia Ammonia (NH₃) ammonia->imine1 benzaldehyde2 Benzaldehyde imine1->benzylamine Reduction imine2 N-Benzylidenebenzylamine (Secondary Imine) benzylamine->imine2 benzaldehyde2->imine2 + Benzylamine - H₂O dibenzylamine Dibenzylamine (Dimer) imine2->dibenzylamine Reduction reductant1 [H] reductant1->imine1 reductant2 [H] reductant2->imine2

Caption: Competitive pathways in reductive amination leading to dimer formation.

Q3: How can I strategically modify my reductive amination protocol to minimize dibenzylamine byproducts?

Optimizing a reductive amination requires a multi-faceted approach focusing on stoichiometry, reaction conditions, and the sequence of reagent addition.

1. Stoichiometric Control: The Power of Excess Ammonia

  • Causality: According to Le Châtelier's principle, increasing the concentration of one reactant (ammonia) will drive the equilibrium towards the formation of the initial imine. A large excess of ammonia ensures that benzaldehyde is more likely to encounter an ammonia molecule than a benzylamine molecule, statistically suppressing the formation of the secondary imine.[2]

  • Recommendation: Employ a significant molar excess of your ammonia source. While gaseous ammonia can be used, solutions of ammonia in an alcohol (e.g., 2M NH₃ in MeOH) or ammonium salts like ammonium carbonate can be more practical and effective.[2][16]

ParameterRecommended Ratio (Ammonia:Aldehyde)Rationale
Molar Ratio 10:1 to 20:1Overwhelms the concentration of product benzylamine, favoring primary imine formation.
Ammonia Source Anhydrous NH₃ in solvent (e.g., MeOH, EtOH)Allows for high concentration and controlled addition.
(NH₄)₂CO₃An easy-to-handle solid source of ammonia.[2]

2. Reaction Conditions: Temperature and pH

  • Temperature: Lowering the reaction temperature generally slows down all reaction rates. However, it can disproportionately disfavor the secondary imine formation pathway. Conduct the imine formation step at 0 °C or even lower before adding the reducing agent.

  • pH Control: The rate of imine formation is pH-dependent. Slightly acidic conditions (pH 5-6) can catalyze the dehydration of the hemiaminal to the imine. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.[17] For reductive aminations with borohydride reagents, non-acidic conditions are often best to suppress tertiary amine formation.[17]

3. Procedural Tactic: The Stepwise, In-Situ Reduction

  • Causality: The most effective strategy is to separate the imine formation from the reduction step, even if performed in the same pot. This "indirect" reductive amination minimizes the time that the product (benzylamine) and a key reactant (benzaldehyde) are present together.[18][19]

  • Workflow:

    • Dissolve benzaldehyde in a suitable solvent (e.g., methanol).

    • Add the large excess of ammonia and stir at a low temperature (e.g., 0 °C) for a set period (e.g., 1-2 hours) to allow for maximum conversion to the primary imine. Molecular sieves can be added to drive the dehydration.[17]

    • Only then, add the reducing agent (e.g., NaBH₄) portion-wise at low temperature.

    • Allow the reaction to slowly warm to room temperature to complete the reduction.

G cluster_0 Phase 1: Imine Formation (Low Temp) cluster_1 Phase 2: Reduction A Mix Benzaldehyde + Excess NH₃ B Stir at 0°C, 1-2h (Add Molecular Sieves) A->B C Add Reducing Agent (e.g., NaBH₄) at 0°C B->C Maximize Primary Imine D Slowly warm to RT C->D E Workup & Isolation (High Purity Benzylamine) D->E

Caption: Stepwise workflow for high-selectivity reductive amination.

Q4: Are there alternative synthesis methods that inherently avoid dimer formation?

Yes. When the highest purity is required and yield is critical, choosing a synthetic route where over-alkylation is mechanistically impossible is the best strategy.

  • The Gabriel Synthesis: This is a classic and highly reliable method for producing pure primary amines.[8]

    • Step 1: Phthalimide is deprotonated with a base (e.g., K₂CO₃) to form potassium phthalimide, a potent nitrogen nucleophile.

    • Step 2: This nucleophile reacts with benzyl chloride in an Sₙ2 reaction to form N-benzylphthalimide. The nitrogen in this intermediate is non-nucleophilic due to delocalization with the two adjacent carbonyl groups, completely preventing any further alkylation.[7]

    • Step 3: The N-benzylphthalimide is cleaved, typically with hydrazine (the Ing-Manske procedure) or acid/base hydrolysis, to release pure benzylamine.[7][20]

G A Phthalimide B Potassium Phthalimide A->B + K₂CO₃ C N-Benzylphthalimide (Non-nucleophilic) B->C + Benzyl Chloride (Sₙ2) D Benzylamine (Pure Product) C->D Hydrazine (Cleavage)

Caption: Dimer-free synthesis of benzylamine via the Gabriel Synthesis.

  • The Delepine Reaction: This method uses hexamethylenetetramine as an ammonia equivalent.[11] It reacts with benzyl chloride to form a stable quaternary ammonium salt. This salt is then hydrolyzed with acid (e.g., ethanolic HCl) to yield benzylamine hydrochloride, formaldehyde, and ammonium chloride.[10][12] The quaternary nature of the intermediate prevents any side reactions.

Key Experimental Protocols

Protocol 1: Optimized Reductive Amination of Benzaldehyde

This protocol utilizes the stepwise, in-situ reduction method to maximize selectivity for benzylamine.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ammonia in Methanol (2.0 M solution, 15 eq NH₃)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add benzaldehyde.

  • Dilute the benzaldehyde with anhydrous methanol (approx. 0.2 M final concentration).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add the 2.0 M solution of ammonia in methanol over 10 minutes.

  • Stir the mixture at 0 °C for 2 hours to facilitate the formation of benzylideneimine.

  • While maintaining the temperature at 0 °C, add sodium borohydride in small portions over 30 minutes. Caution: Gas evolution (H₂).

  • After the addition is complete, stir the reaction at 0 °C for another hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 4 hours or until TLC/LC-MS analysis indicates full consumption of the imine intermediate.

  • Workup:

    • Carefully quench the reaction by slowly adding water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add DCM and saturated aq. NaHCO₃ to the residue. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure benzylamine. Analyze purity and dimer content by GC-MS or ¹H NMR.

Protocol 2: Benzylamine Synthesis via the Gabriel Synthesis

This protocol provides a reliable, dimer-free alternative.

Materials:

  • Phthalimide (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.0 eq)

  • Benzyl Chloride (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate (85% solution, 1.5 eq)

  • Methanol

  • Concentrated HCl

  • Diethyl ether

  • Sodium Hydroxide (NaOH) solution (e.g., 40%)

Procedure:

  • N-Benzylphthalimide Formation:

    • Combine phthalimide and potassium carbonate in a flask with anhydrous DMF.[7]

    • Add benzyl chloride. Caution: Lachrymator.[7]

    • Heat the mixture (e.g., to 90 °C) and stir for 2-3 hours until TLC shows consumption of benzyl chloride.

    • Cool the reaction and pour it into cold water to precipitate the N-benzylphthalimide. Filter the solid, wash with water, and dry. The crude product is often pure enough for the next step.

  • Hydrazinolysis (Cleavage):

    • Suspend the N-benzylphthalimide in methanol.[7]

    • Add hydrazine hydrate and reflux the mixture for 1-2 hours. A thick precipitate of phthalhydrazide will form.[7]

  • Workup and Isolation:

    • Cool the mixture and add concentrated HCl to dissolve any remaining solids and protonate the benzylamine.

    • Filter off the insoluble phthalhydrazide precipitate.[7]

    • Reduce the volume of the filtrate by distillation.[7]

    • Make the remaining solution strongly alkaline with concentrated NaOH solution. Benzylamine will separate as an oily layer.[7]

    • Extract the mixture with diethyl ether (3x).

    • Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.[7]

  • Purification: Purify the residual oil by vacuum distillation to yield pure benzylamine.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Salas, C., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences.
  • Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine.
  • avbaeyer. (2016). Benzylamine via the delepine reaction. Sciencemadness Discussion Board. Retrieved from [Link]

  • Schaefer, F. C. (1979). U.S. Patent No. 4,163,025. Washington, DC: U.S.
  • Walia, R., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • Barta, K., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11041-11049.
  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. r/Chempros. Retrieved from [Link]

  • Barta, K., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
  • Douglas, C. J., et al. (2016). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes.
  • Google Patents. (n.d.). EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.
  • Ye, J., et al. (2020). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)
  • Google Patents. (n.d.). US5616804A - Process for the preparation of dibenzylamine.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. Molecules.
  • Kempe, R., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]

  • Google Patents. (n.d.). TWI382033B - Process for synthesizing poly(vinyl benzylamine).
  • Beller, M., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters.
  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Filo. (2024). The Gabriel synthesis to prepare benzylamine. Interpretation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl phthalimide. Retrieved from [Link]

Sources

Technical Support: Chemoselective Reduction of 4-Bromo-3-Methoxybenzoxime

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-RED-BR-001 Status: Open Priority: High (Chemoselectivity Critical) Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary & Core Issue Analysis

The Challenge: Reducing 4-bromo-3-methoxybenzoxime to its corresponding primary amine (4-bromo-3-methoxybenzylamine) presents a classic chemoselectivity conflict.

  • Standard Method Failure: Catalytic hydrogenation (e.g.,

    
    , Pd/C) is the industry standard for oxime reduction but is contraindicated  here. Palladium catalysts readily facilitate the oxidative addition of aryl bromides, leading to hydrodehalogenation (loss of the bromine atom) and yielding the des-bromo impurity (3-methoxybenzylamine).
    
  • The Solution: You must utilize hydride-based or dissolving metal reductions that operate via mechanisms distinct from transition-metal catalysis.

Recommended Pathways:

  • Primary Recommendation: Borane-THF Complex (

    
    ) – High yields, excellent chemoselectivity, clean workup.
    
  • Secondary Recommendation: Zinc/Acetic Acid (

    
    ) – Cost-effective, scalable, tolerates aryl halides well.
    

Decision Matrix & Workflow

The following logic flow illustrates why standard catalytic methods fail and guides you to the correct protocol.

OximeReduction Start Substrate: 4-Bromo-3-methoxybenzoxime CheckHalogen Contains Aryl Halide (Br/I)? Start->CheckHalogen PathPd Method: H2 + Pd/C CheckHalogen->PathPd No (Standard) PathLAH Method: LiAlH4 (Reflux) CheckHalogen->PathLAH Avoid PathBorane Method A: Borane-THF (Electrophilic Reduction) CheckHalogen->PathBorane Yes (Selective) PathZn Method B: Zn / AcOH (Dissolving Metal) CheckHalogen->PathZn Yes (Selective) ResultPd FAILURE: Hydrodehalogenation (Loss of Br) PathPd->ResultPd ResultLAH RISK: Potential Debromination or Side Reactions PathLAH->ResultLAH ResultSuccess SUCCESS: 4-Bromo-3-methoxybenzylamine (Br Intact) PathBorane->ResultSuccess PathZn->ResultSuccess

Figure 1: Decision matrix for selecting the reduction agent based on substrate functionality.

Protocol A: Borane-THF Reduction (The Gold Standard)

Borane is an electrophilic reducing agent.[1] It coordinates to the nitrogen lone pair of the oxime and delivers hydride without interacting with the electron-rich aryl bromide bond.

Mechanism of Action
  • Coordination:

    
     coordinates to the oxime nitrogen.
    
  • Hydride Transfer: Intramolecular hydride transfer reduces the

    
     bond.
    
  • Hydrolysis: The resulting amine-borane complex is stable and requires acidic hydrolysis to release the free amine.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve 4-bromo-3-methoxybenzoxime (1.0 equiv) in anhydrous THF (0.5 M concentration). Chill to 0°C.

  • Addition: Add

    
     (1.0 M solution, 2.5 - 3.0 equiv ) dropwise via syringe.
    
    • Note: Gas evolution (

      
      ) may occur; ensure proper venting.
      
  • Reflux: Warm to room temperature, then heat to reflux for 2–4 hours. Monitor by TLC (the intermediate boron complex may appear as a baseline streak).

  • Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise until bubbling ceases (destroys excess borane).

  • Hydrolysis: Evaporate the solvent. Redissolve the residue in 10% HCl or Ethanolic HCl and reflux for 1 hour.

    • Why? This step breaks the strong

      
       bond. Without this, you will isolate the borane complex, not the amine.
      
  • Workup: Basify the aqueous layer to pH >10 with NaOH. Extract with DCM or Ethyl Acetate.[1] Dry over

    
     and concentrate.
    

Protocol B: Zinc / Acetic Acid (The Robust Alternative)

This method utilizes single-electron transfer (SET). While Zn can reduce halides, it typically requires stronger activation or longer times than oxime reduction, making this method kinetically chemoselective at controlled temperatures.

Step-by-Step Methodology
  • Activation: Use commercial Zinc dust (<10 micron). If the zinc is old/oxidized, wash briefly with dilute HCl, then water, then acetone, and dry under vacuum.

  • Solvation: Dissolve the oxime (1.0 equiv) in Glacial Acetic Acid (or AcOH/THF 1:1 mixture if solubility is poor).

  • Addition: Add Zinc dust (5.0 - 10.0 equiv ) portion-wise at Room Temperature (20–25°C).

    • Temperature Control: Do not heat initially.[2] The reaction is exothermic. Keep T < 40°C to ensure the bromine remains intact.[2]

  • Agitation: Stir vigorously for 1–3 hours. Sonicating the mixture (ultrasound) can significantly accelerate the reaction and improve yield.

  • Filtration: Filter the mixture through a pad of Celite to remove excess Zinc. Wash the pad with Methanol.

  • Workup: Concentrate the filtrate. The residue will be the acetate salt of the amine. Basify with saturated

    
     or NaOH (pH >10) and extract with Ethyl Acetate.
    

Comparative Data Analysis

FeatureBorane-THF (

)
Zinc / Acetic Acid (

)
Catalytic Hydrogenation (

)
Chemoselectivity (vs Ar-Br) Excellent Good (Temp dependent)Poor (Debromination likely)
Yield High (85-95%)Moderate to High (70-90%)High (but wrong product)
Reaction Time 4–6 Hours1–3 Hours2–12 Hours
Cost HighLowModerate
Scalability Good (requires safety controls)ExcellentExcellent
Key Risk Incomplete hydrolysis of B-N bondDifficulty filtering fine Zn dustLoss of halogen

Troubleshooting & FAQs

Q1: I isolated a white solid that is not my amine and is insoluble in water. What is it?

A: This is likely the Amine-Borane complex (


).
  • Cause: The acidic hydrolysis step (Step 6 in Protocol A) was either skipped or too mild.

  • Fix: Reflux the solid in 6M HCl or ethanolic HCl for 1 hour, then re-basify and extract.

Q2: I see a new spot on TLC that is less polar than the amine but different from the oxime. Did I lose the bromine?

A: If you used Method B (Zn/AcOH) and heated it aggressively, you might have debrominated. However, check if it is the Hydroxylamine intermediate (


).
  • Diagnosis: Hydroxylamines are often formed if the reduction is incomplete.

  • Fix: Add more reducing agent (Zn or Borane) and increase reaction time slightly.

Q3: Can I use (LAH)?

A: Use with extreme caution. While LAH can reduce oximes, it is a powerful nucleophile and reducing agent that can attack aryl halides, especially at reflux temperatures. If you must use LAH, perform the reaction at 0°C and use exactly stoichiometric amounts, but Borane is significantly safer for this substrate.

Q4: My product is stuck in the aqueous layer during workup.

A: Benzylamines are basic. If your aqueous layer is neutral or acidic, the amine exists as the ammonium salt (


) and will remain in the water.
  • Fix: Ensure the pH of the aqueous layer is >10 (check with pH paper) before extraction.

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions.[3][4][5][6] Reduction of Amides, Oximes, and Nitriles with Diborane. Journal of the American Chemical Society. (Establishes Borane as a premier reagent for oxime reduction).[3]

  • Abiraj, K., & Gowda, D. C. (2003).[6] Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines.[4] Journal of Chemical Research.[4] (Validates Zn-based chemoselectivity in the presence of halogens).

  • Organic Chemistry Portal.Reduction of Oximes. (General overview of reagents including Borane and Zinc).

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for reduction mechanisms).

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of brominated benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of brominated benzylamines, specifically designed for researchers in medicinal chemistry and forensic analysis.

Executive Summary

Brominated benzylamines serve as critical intermediates in the synthesis of pharmaceuticals and psychoactive phenethylamine derivatives. Their mass spectrometric identification relies on two distinct features: the characteristic 1:1 isotopic doublet (


) and a fragmentation hierarchy dominated by the lability of the C–Br bond .

Unlike their chlorinated or fluorinated analogs, where


-cleavage or tropylium ion formation typically dominates, brominated benzylamines exhibit a unique competition between halogen loss and amine-directed fragmentation. This guide delineates these pathways to facilitate unambiguous structural confirmation.

The Bromine Advantage: Isotopic Signatures

The first step in analyzing any halogenated benzylamine is inspecting the molecular ion (


) region. Bromine’s natural isotopic abundance provides an immediate diagnostic filter.
FeatureBromine (

)
Chlorine (

)
Fluorine (

)
Iodine (

)
Isotopes

,


,


(Monoisotopic)

(Monoisotopic)
Abundance Ratio ~1 : 1 ~3 : 1 N/AN/A
Spectral Appearance "Doublet" of equal height at

and

"Doublet" with 3:1 height ratio at

and

Single peak at

Single peak at

Diagnostic Value High (Unmistakable)HighLow (Requires high-res MS)Moderate (Mass defect)

Analyst Note: If the


 and 

peaks are not approximately equal in intensity, the compound is likely not monobrominated. A 1:2:1 ratio indicates dibromination.

Mechanistic Fragmentation Guide (EI-MS)

In Electron Ionization (70 eV), brominated benzylamines (e.g., 4-bromobenzylamine, MW ~185/187) undergo fragmentation driven by the stability of the aromatic ring and the weakness of the C–Br bond.

Pathway A: The Dehalogenation Route (Dominant)

Unlike chlorobenzylamines, where the C–Cl bond is relatively strong, the C–Br bond is labile.

  • Mechanism: Direct homolytic cleavage of the C–Br bond from the molecular ion.

  • Result: Formation of the aminobenzyl cation (

    
     106).
    
  • Observation: In p-bromobenzylamine,

    
     106 is often the base peak  (100% relative abundance). This ion is isobaric with the 
    
    
    
    ion of unsubstituted benzylamine.
Pathway B: -Cleavage (Amine Characteristic)

Standard amine fragmentation involves cleavage of the C–C bond adjacent to the nitrogen.[1]

  • Mechanism: Radical site on Nitrogen triggers cleavage of the benzylic bond.

  • Result: Formation of the unsubstituted iminium ion (

    
    , 
    
    
    
    30).
  • Observation: This peak is significant but often less intense than the dehalogenated aromatic ions in brominated species due to charge delocalization on the ring.

Pathway C: Halogenated Tropylium Formation
  • Mechanism: Loss of the amine group (as

    
     or 
    
    
    
    ).
  • Result: Formation of the bromotropylium ion (

    
     169/171).
    
  • Observation: Retains the 1:1 isotopic doublet. This confirms the bromine is on the ring, not the alkyl chain.

Visualization of Fragmentation Pathways[2][3][4]

Fragmentation M Molecular Ion (M+.) m/z 185 / 187 (1:1 Doublet) Br_Loss Loss of Br radical (Homolytic Cleavage) M->Br_Loss Alpha_Cleavage Alpha-Cleavage M->Alpha_Cleavage Amine_Loss Loss of NH2/NH3 M->Amine_Loss Ion_106 Aminobenzyl Cation [C7H8N]+ m/z 106 (Base Peak) Br_Loss->Ion_106 - Br (79/81) Ion_30 Iminium Ion [CH2=NH2]+ m/z 30 Alpha_Cleavage->Ion_30 Charge on N Neutral_Bromophenyl Neutral Bromophenyl Radical Alpha_Cleavage->Neutral_Bromophenyl Neutral Loss Ion_169 Bromotropylium Ion [C7H6Br]+ m/z 169 / 171 (1:1 Doublet) Amine_Loss->Ion_169 - NH2 (16)

Figure 1: Competing fragmentation pathways for 4-bromobenzylamine under Electron Ionization (EI).

Comparative Performance Analysis

EI vs. ESI: Choosing the Right Tool
ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Ion

(Radical Cation)

(Protonated Molecule)
Fragmentation Extensive (In-source)Minimal (Requires CID/MS-MS)
Key Fragments

106, 30, 169/171

(Loss of Ammonia)
Application Structural Elucidation (Fingerprinting)Quantification (High Sensitivity)

Insight: For identifying unknown impurities or metabolites, EI is superior because the


 106 fragment confirms the core benzylamine skeleton after bromine loss, while the molecular ion confirms the bromine presence. ESI is preferred for trace quantification in biological matrices.
Isomer Differentiation: The Ortho Effect

Distinguishing ortho- (2-bromo), meta- (3-bromo), and para- (4-bromo) isomers is challenging but possible through careful inspection of relative abundances.

  • Ortho-Effect (2-Bromobenzylamine): The proximity of the bromine to the amine tail facilitates the elimination of

    
     or 
    
    
    
    via cyclic transition states.
    • Indicator: Enhanced intensity of the

      
       or 
      
      
      
      ions compared to para-isomers.
    • Mechanism:[2][3][4] Formation of a stable isoindole-like cation or azatropylium species.

  • Para-Effect (4-Bromobenzylamine): Lacks steric interaction. Fragmentation is purely electronic.

    • Indicator: The

      
       106 peak (direct Br loss) is typically the most intense (Base Peak).
      

Experimental Protocol: Structural Confirmation Workflow

Objective: Confirm the identity of a putative brominated benzylamine sample.

Step 1: Sample Preparation

  • Dissolve ~1 mg of sample in 1 mL of Methanol (HPLC grade).

  • Caution: Avoid chlorinated solvents (DCM, Chloroform) to prevent solvent-related isotopic interference.

Step 2: GC-MS Acquisition (EI Mode)

  • Inlet Temp: 250°C.

  • Column: DB-5ms or equivalent (non-polar).

  • Scan Range:

    
     30 – 300.
    
  • Threshold: Set low enough to detect the

    
     peak clearly.
    

Step 3: Data Interpretation Algorithm

  • Check

    
    :  Do you see a doublet separated by 2 units?
    
    • Yes (1:1 ratio): Proceed. (Bromine confirmed).

    • Yes (3:1 ratio): Suspect Chlorine.[5][6]

    • No: Stop. Not a monobrominated species.

  • Check Base Peak: Is it

    
     106?
    
    • Yes: Strong evidence for p-bromobenzylamine or m-bromobenzylamine (Dehalogenation dominant).

    • No (e.g.,

      
       30 is base): Likely an N-substituted derivative or aliphatic amine interference.
      
  • Check Tropylium: Look for

    
     169/171.
    
    • Presence confirms the Br is attached to the aromatic ring.

References

  • NIST Mass Spectrometry Data Center. 4-Bromobenzylamine Mass Spectrum. National Institute of Standards and Technology.[7] [Link]

  • Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience, 2nd Edition.
  • McLafferty, F. W., & Turecek, F. Interpretation of Mass Spectra. University Science Books. (Source for "Ortho Effect" mechanisms in substituted aromatics).[8]

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A Researcher's Guide to FTIR Spectroscopy of Primary Amine Hydrochloride Salts: From Spectral Interpretation to Experimental Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. When an API contains a primary amine, it is often formulated as a hydrochloride (HCl) salt to enhance its solubility and stability. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for confirming the formation of these salts and for quality control. This guide provides an in-depth comparison of the FTIR spectra of primary amines and their corresponding hydrochloride salts, supported by experimental data and protocols to ensure scientific integrity.

The Rationale: Why FTIR is a Definitive Tool for Amine Salt Characterization

The conversion of a primary amine (R-NH₂) to its hydrochloride salt (R-NH₃⁺Cl⁻) fundamentally alters the vibrational modes of the nitrogen-hydrogen bonds. This transformation from a neutral, covalently bonded group to a positively charged ammonium group results in distinct and readily identifiable changes in the FTIR spectrum. These changes serve as a definitive fingerprint for salt formation. The high polarity of the N-H bonds in the ammonium salt leads to strong, broad absorptions in the IR spectrum, making FTIR a highly sensitive technique for this application.[1]

Deciphering the Spectrum: A Comparative Analysis of Vibrational Modes

The most significant changes in the FTIR spectrum upon protonation of a primary amine occur in the N-H stretching and bending regions.

N-H Stretching Vibrations: A Tale of Two Peaks vs. a Broad Envelope

In a primary amine, the -NH₂ group exhibits two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹: an asymmetric and a symmetric stretch.[2][3][4] These peaks are typically sharp and of medium intensity.

Upon formation of the hydrochloride salt, the -NH₂ group is converted to an -NH₃⁺ group. This results in the disappearance of the sharp N-H stretching peaks and the appearance of a very broad and strong absorption band in the 3200-2800 cm⁻¹ region.[1][5] This broad envelope is a hallmark of the ammonium ion and is due to the N-H stretching vibrations within the R-NH₃⁺ group. Often, the C-H stretching vibrations of the alkyl chain can be seen as sharper peaks superimposed on this broad ammonium band.[1]

N-H Bending Vibrations: The Emergence of New Diagnostic Peaks

Primary amines typically show an N-H "scissoring" (bending) vibration between 1650-1580 cm⁻¹.[3][6][7] While useful, this peak can sometimes be obscured by other absorptions in the molecule.

The formation of the primary amine hydrochloride salt provides a more distinct set of diagnostic peaks. The -NH₃⁺ group gives rise to two characteristic bending vibrations: an asymmetric bending mode around 1625-1560 cm⁻¹ and a symmetric bending mode around 1550-1500 cm⁻¹.[1] The presence of these two distinct bending bands is a strong indicator of a primary amine salt.

Visualizing the Vibrational Modes

The following diagram illustrates the key vibrational modes for a primary amine and its hydrochloride salt.

G cluster_0 Primary Amine (R-NH₂) cluster_1 Primary Amine Hydrochloride (R-NH₃⁺Cl⁻) amine R-NH₂ stretch_amine Asymmetric & Symmetric N-H Stretch (3500-3300 cm⁻¹) amine->stretch_amine Stretching bend_amine N-H Scissoring Bend (1650-1580 cm⁻¹) amine->bend_amine Bending salt R-NH₃⁺Cl⁻ stretch_salt Broad N-H Stretch (3200-2800 cm⁻¹) salt->stretch_salt Stretching bend_salt_asym Asymmetric N-H Bend (1625-1560 cm⁻¹) salt->bend_salt_asym Bending bend_salt_sym Symmetric N-H Bend (1550-1500 cm⁻¹) salt->bend_salt_sym Bending

Caption: Key FTIR vibrational modes for primary amines and their hydrochloride salts.

Quantitative Comparison of Characteristic Peaks

The following table summarizes the key FTIR absorption bands for primary amines and their hydrochloride salts, providing a quick reference for spectral analysis.

Vibrational Mode Primary Amine (R-NH₂) Wavenumber (cm⁻¹) Primary Amine Hydrochloride (R-NH₃⁺Cl⁻) Wavenumber (cm⁻¹) Appearance
N-H Stretch3500-3300 (two sharp bands)[2][3][4]3200-2800 (very broad, strong band)[1][5]Shift to lower frequency, significant broadening
N-H Bend (Asymmetric)1650-1580 (scissoring)[3][6][7]1625-1560[1]Appearance of a new, distinct peak
N-H Bend (Symmetric)-1550-1500[1]Appearance of a new, distinct peak

Experimental Protocol: A Self-Validating System for FTIR Analysis

To ensure the acquisition of high-quality, reproducible FTIR data, the following step-by-step protocol for solid sample analysis using the KBr pellet method is recommended. This method is widely used for its excellent spectral resolution.

Materials and Equipment
  • FTIR Spectrometer

  • Hydraulic Press

  • KBr Pellet Die Set (e.g., 13 mm)

  • Agate Mortar and Pestle

  • Infrared Lamp

  • Spatula

  • Analytical Balance

  • Potassium Bromide (KBr), spectroscopy grade (dried in an oven at 110°C for at least 4 hours and stored in a desiccator)

  • Sample (primary amine hydrochloride salt)

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 1-2 mg of the primary amine hydrochloride salt sample.

    • Weigh approximately 150-200 mg of dry, spectroscopy-grade KBr.

    • Causality: The low sample-to-KBr ratio is crucial for minimizing intermolecular interactions of the sample that can cause peak broadening and for ensuring the final pellet is transparent to the IR beam.

  • Grinding and Mixing:

    • Add the KBr to the agate mortar and grind it to a fine powder.

    • Add the sample to the mortar.

    • Gently grind the sample and KBr together for 1-2 minutes until a homogeneous, fine powder is obtained. Trustworthiness: The use of an agate mortar and pestle prevents contamination that can occur with softer materials. Thorough mixing ensures a uniform distribution of the sample within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the mixture to the KBr pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 2-3 minutes.

    • Release the pressure slowly.

  • Pellet Inspection:

    • Carefully remove the die from the press and disassemble it to retrieve the pellet.

    • The resulting pellet should be thin and transparent. A cloudy or opaque pellet indicates insufficient grinding, moisture contamination, or uneven pressure.

  • FTIR Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. Self-Validation: This step is critical to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the final spectrum is solely from the sample.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Experimental Workflow Diagram

G start Start sample_prep 1. Sample & KBr Preparation (1-2 mg sample, 150-200 mg KBr) start->sample_prep grind 2. Grind & Mix (Agate mortar & pestle) sample_prep->grind pelletize 3. Pellet Formation (Hydraulic press, 7-10 tons) grind->pelletize inspect 4. Pellet Inspection (Transparent & thin?) pelletize->inspect inspect->grind No background 5. Acquire Background Spectrum inspect->background Yes sample_scan 6. Acquire Sample Spectrum background->sample_scan analyze 7. Data Analysis sample_scan->analyze end End analyze->end

Caption: A validated workflow for FTIR analysis of solid samples using the KBr pellet method.

Conclusion

FTIR spectroscopy offers a rapid, reliable, and non-destructive method for the characterization of primary amine hydrochloride salts. By understanding the fundamental shifts in N-H vibrational modes upon protonation, researchers can confidently confirm salt formation and assess the purity of their compounds. The comparative data and robust experimental protocol provided in this guide serve as a valuable resource for scientists in academic and industrial settings, ensuring the generation of high-quality, defensible data.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). GeeksforGeeks. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • University of California, Davis. (n.d.). IR: amines.
  • St. Paul's Cathedral Mission College, Department of Chemistry. (n.d.). INFRARED SPECTROSCOPY.
  • Oxton, I. A., Knop, O., & Falk, M. (1976). Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. Canadian Journal of Chemistry, 54(6), 892-898. [Link]

  • Madejova, J., Hronsky, V., & Komadel, P. (2006). FTIR spectra of the H2O-and NH+ 4-bending vibrations of NH4 smectite. Vibrational Spectroscopy, 40(1), 145-150. [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Oxton, I. A., Knop, O., & Falk, M. (2025, August 6). Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. ResearchGate. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Marion, L., & Edwards, O. E. (1950). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 28(11), 844-851. [Link]

  • Gîfu, I. C., Gârban, Z., & Gârban, G. (2018). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • Schäfer, E., & Saykally, R. J. (1984). The v 3 vibrational spectrum of the free ammonium ion. The Journal of Chemical Physics, 81(9), 4189-4190. [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • Bell, R. P., & Woodward, L. A. (2025, August 6). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

  • Price, J. M., Crofton, M. W., & Lee, Y. T. (1990, May 1). Vibrational spectroscopy of the ammoniated ammonium ions NH4+(NH3)n (n = 1-10). SciSpace. [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. [Link]

  • University of California, Irvine. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

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A Senior Application Scientist's Guide to Elemental Analysis Standards for Halogenated Organic Compounds: A Focus on C8H11BrClNO

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a novel compound is a cornerstone of its characterization. It serves as a fundamental validation of its identity and purity. This guide provides an in-depth comparison of elemental analysis standards with a specific focus on a theoretical, yet representative, multi-halogenated organic molecule, C8H11BrClNO. We will delve into the causality behind experimental choices, the importance of certified reference materials, and a practical workflow to ensure the generation of trustworthy and accurate data.

The empirical formula C8H11BrClNO represents a compound with a molecular weight of approximately 252.54 g/mol . The theoretical elemental composition is:

  • Carbon (C): 38.05%

  • Hydrogen (H): 4.39%

  • Bromine (Br): 31.64%

  • Chlorine (Cl): 14.04%

  • Nitrogen (N): 5.55%

  • Oxygen (O): 6.34%

The simultaneous presence of nitrogen and two different halogens (bromine and chlorine) presents a unique analytical challenge, demanding robust combustion and scrubbing methodologies to prevent interference and ensure accurate quantification.

The Cornerstone of Accuracy: Certified Reference Materials (CRMs)

Elemental analysis is a comparative technique. The accuracy of the determination of an unknown sample is directly dependent on the quality of the standards used for calibration. Certified Reference Materials (CRMs) are the gold standard in this context. They are produced by accredited organizations and are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1][2][3]

The use of CRMs manufactured under ISO 17034 and characterized in an ISO/IEC 17025 accredited laboratory ensures the highest level of confidence in the certified values.[1][4][5] This is crucial for regulatory submissions and for ensuring inter-laboratory consistency of results.

Comparison of Commercially Available Elemental Analysis Standards

While a specific CRM for the theoretical molecule C8H11BrClNO is not available, a combination of standards is used to calibrate elemental analyzers for the individual elements. The following table compares a selection of relevant standards from reputable suppliers.

Standard/CRM NameSupplierCertified Elements & Indicative Values (%)Key Features & Accreditation
Sulphanilamide Elemental MicroanalysisC: 41.84, H: 4.68, N: 16.27, S: 18.62, O: 18.58ISO 17034 accredited CRM, high purity, widely used for CHNS-O calibration.[6][7]
Acetanilide PerkinElmerC: 71.09, H: 6.71, N: 10.36High purity standard suitable for CHN calibration.[8]
Atropine Elemental MicroanalysisC: 70.56, H: 8.01, N: 4.84, O: 16.59A well-characterized organic compound for CHN-O analysis.
2-Chlorobenzoic Acid Merck (Supelco®)Cl: 22.64 (Theoretical)High purity compound for chlorine determination.
5-Bromo-2-nitropyridine Merck (Supelco®)Br: 39.36 (Theoretical)A standard for bromine analysis in organic matrices.
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) Elemental MicroanalysisC: 72.50, H: 6.09, N: 6.51, S: 7.44, O: 7.44High molecular weight, stable compound for CHNS-O analysis.[7]
Custom Organic Standards Agilent, ESSLABUser-definedCan be synthesized to closely match the matrix of the sample of interest. Manufactured under ISO 9001, ISO 17025, and ISO 17034.[4][5]

It is important to note that for halogen analysis, methods like oxygen-flask combustion followed by titration or ion chromatography are often employed.[9] X-ray fluorescence (XRF) is another effective technique for halogen detection, particularly for rapid screening.[10]

Experimental Protocol: A Validated Workflow for Elemental Analysis

The following protocol outlines a standard procedure for the determination of C, H, N, Cl, and Br in a sample like C8H11BrClNO. This workflow is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.

Instrument and System Preparation
  • Leak Check: Perform a system leak check to ensure the integrity of the gas flow paths. This is critical for accurate and reproducible results.

  • Blank Analysis: Analyze several empty tin capsules to determine the system blank. The results should be negligible and stable.

  • Instrument Calibration:

    • For CHN analysis, use a well-characterized, high-purity standard such as Acetanilide or Sulphanilamide. Analyze the standard multiple times to establish a calibration curve. The response factor should be linear over the expected working range.

    • For halogen analysis (if using combustion ion chromatography), prepare a series of aqueous standards of bromide and chloride to generate a calibration curve.[11]

Sample Preparation and Weighing
  • Sample Homogenization: Ensure the sample is homogeneous. If necessary, grind the sample to a fine powder.

  • Drying: Dry the sample to a constant weight, typically in a vacuum oven at a suitable temperature, to remove any residual solvent or moisture.

  • Weighing: Using a calibrated microbalance, accurately weigh 1-2 mg of the sample into a tin capsule.[9] The precise measurement of sample weight is a critical prerequisite for accurate elemental analysis.[9]

Combustion and Analysis
  • CHN Analysis (Dynamic Flash Combustion):

    • The encapsulated sample is dropped into a high-temperature furnace (typically 950-1060°C) in a stream of helium.[9]

    • A pulse of pure oxygen is introduced, leading to "flash combustion" of the sample.

    • The resulting gases (CO2, H2O, N2, and NOx) are passed through a series of reagents and catalysts. A reduction tube containing copper reduces NOx to N2 and removes excess oxygen.[12]

    • The product gases are separated by a chromatographic column and detected by a thermal conductivity detector (TCD).[12]

  • Halogen Analysis (Oxygen-Flask Combustion and Ion Chromatography):

    • The sample is combusted in a sealed flask containing oxygen and an absorbing solution.

    • The resulting halides are absorbed into the solution.

    • The solution is then injected into an ion chromatograph to separate and quantify the chloride and bromide ions.

Data Analysis and Validation
  • Purity Calculation: The experimentally determined percentages of C, H, N, Cl, and Br are compared to the theoretical values. For a pure compound, the results should be within ±0.3% of the calculated values.[9][13]

  • Check Standard Analysis: After every few samples, analyze a known check standard (ideally a CRM) to verify that the instrument calibration remains valid. The results for the check standard should fall within its certified uncertainty.

Visualizing the Workflow and Traceability

A clear understanding of the experimental workflow and the concept of metrological traceability is essential for ensuring data quality.

Elemental_Analysis_Workflow Figure 1: Elemental Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data & Validation Homogenize Homogenize Sample Dry Dry to Constant Weight Homogenize->Dry Weigh Weigh 1-2 mg on Microbalance Dry->Weigh Combustion Combustion/Digestion (e.g., Flash Combustion or Oxygen Flask) Weigh->Combustion Separation Gas Separation (Chromatography) Combustion->Separation Detection Detection (TCD, IC) Separation->Detection RawData Generate Raw Data (Peak Areas) Detection->RawData Calibration Apply Calibration Curve (from CRMs) RawData->Calibration Results Calculate % Element Calibration->Results Validation Validate with Check Standards (Compare to Theoretical Values) Results->Validation

Caption: A typical workflow for elemental analysis.

Metrological_Traceability Figure 2: Metrological Traceability of CRMs SI SI Units (e.g., kilogram) NMI National Metrology Institute (e.g., NIST, NRC) SI->NMI Primary Realization CRM_Producer CRM Producer (ISO 17034 Accredited) NMI->CRM_Producer Calibration Lab_Standard Laboratory Working Standard CRM_Producer->Lab_Standard Calibration Result Your Analytical Result Lab_Standard->Result Calibration

Caption: The unbroken chain of comparisons to SI units.

Ensuring Trustworthiness in Your Elemental Analysis Data

The ultimate goal of this entire process is to produce data that is scientifically sound and defensible. This trustworthiness is built upon several pillars:

  • Expertise and Experience: Understanding the chemistry of the combustion process is crucial. For halogen-containing compounds, ensuring that the combustion tube packing includes reagents like silver tungstate or silver vanadate is necessary to effectively scrub interfering elements and prevent damage to the system.[14]

  • Self-Validating Systems: The workflow described above is inherently self-validating. The regular analysis of blanks and check standards provides a continuous monitor of the system's performance. Any deviation outside of established limits indicates a potential issue that must be addressed before proceeding with further sample analysis.

  • Authoritative Grounding: The use of CRMs from accredited suppliers provides a direct link to the international measurement system, ensuring that your results are accurate and comparable to those produced in other laboratories worldwide.[2]

References

  • Elemental Microanalysis. (n.d.). Reference materials for micro analysis CHN O S.
  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from Weizmann Institute of Science website.
  • ESSLAB. (n.d.). Organic Certified Reference Materials.
  • DKSH Technology. (n.d.). Elementar - Organic Elemental Analysis - All Products.
  • Agilent. (n.d.). ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows.
  • Merck. (n.d.). Certified Reference Materials.
  • Trace Elemental Instruments. (n.d.). International Standards. Retrieved from Trace Elemental Instruments website.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
  • PerkinElmer. (n.d.). Product: Combustion Standards Kit - CHN/S(O).
  • Elemental Microanalysis. (n.d.). Standards and CRMs.
  • National Research Council Canada. (2025, December 18). Certified reference materials.
  • Department of Industry, Science and Resources. (n.d.). Matrix reference materials.
  • Thermo Fisher Scientific. (n.d.). BR42292 Elemental analysis applications compendium.
  • Rigaku. (n.d.). Halogen analysis.
  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • Thermo Fisher Scientific. (n.d.). Determination of halogens in polymers and electronics using a combustion ion chromatography system.
  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis.

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A Comparative Guide to TLC Visualization Stains for Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and purification of benzylamine derivatives are routine yet critical tasks. Thin-Layer Chromatography (TLC) serves as an indispensable tool for monitoring reaction progress and assessing fraction purity during column chromatography. However, as many benzylamine derivatives are colorless, their visualization on a TLC plate requires the use of appropriate staining agents. This guide provides an in-depth technical comparison of common TLC visualization stains for benzylamine derivatives, supported by mechanistic insights and detailed experimental protocols, to enable an informed selection for your specific application.

The Challenge of Visualizing Benzylamine Derivatives

Benzylamine derivatives, characterized by a benzyl group attached to a nitrogen atom, are a common scaffold in many active pharmaceutical ingredients. While the aromatic ring often allows for visualization under UV light (254 nm), this is not always sufficient, especially for detecting non-UV active impurities or when dealing with complex reaction mixtures. Chemical staining offers a sensitive and often selective alternative. The choice of stain depends on the nature of the derivative (primary, secondary, or tertiary amine) and the other functional groups present in the molecule.

In-Depth Comparison of Key Visualization Stains

This section provides a detailed analysis of three widely used staining agents for the visualization of benzylamine derivatives on TLC plates: Ninhydrin, Potassium Permanganate, and Vanillin.

Ninhydrin: The Classic Choice for Primary Amines

Ninhydrin is a highly specific and sensitive reagent for the detection of primary amines.[1][2] The reaction yields a characteristic deep purple-blue spot known as Ruhemann's purple.[3]

Mechanism of Action: The reaction between ninhydrin and a primary amine, such as benzylamine, is a complex process. It begins with the formation of a Schiff base, followed by oxidative deamination of the amine. The reduced ninhydrin then reacts with another molecule of ninhydrin and the released ammonia to form the intensely colored Ruhemann's purple.[4]

Ninhydrin_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Benzylamine Benzylamine (Primary Amine) Schiff_Base Schiff Base Formation Benzylamine->Schiff_Base Reacts with Ninhydrin Ninhydrin_1 Ninhydrin (2 molecules) Ninhydrin_1->Schiff_Base Oxidative_Deamination Oxidative Deamination Schiff_Base->Oxidative_Deamination Condensation Condensation Oxidative_Deamination->Condensation Ruhemanns_Purple Ruhemann's Purple (Deep Purple-Blue) Condensation->Ruhemanns_Purple

Caption: Reaction pathway of ninhydrin with primary amines.

Performance with Benzylamine Derivatives:

  • Primary Benzylamines: Excellent visualization, yielding distinct purple or blue spots.[5]

  • Secondary Benzylamines: May produce a less intense yellow or orange spot.[6]

  • Tertiary Benzylamines: Generally do not react.[7]

Advantages:

  • High sensitivity and specificity for primary amines.[2]

  • The distinct color provides a high-contrast visualization.

Limitations:

  • Requires heating for color development.[5]

  • Less effective for secondary and ineffective for tertiary amines.[7]

  • The spots can fade over time, so immediate documentation is recommended.[8]

Experimental Protocol: Ninhydrin Stain

Reagents:

  • Ninhydrin: 0.3 g[9]

  • n-Butanol: 100 mL[9]

  • Acetic Acid (glacial): 3 mL[9]

Procedure:

  • Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol.[9]

  • Add 3 mL of glacial acetic acid to the solution and mix thoroughly.[9]

  • After developing the TLC plate, allow the solvent to evaporate completely.

  • Dip the plate into the ninhydrin solution or spray it evenly.

  • Gently heat the plate with a heat gun until the colored spots appear.[5]

Potassium Permanganate: The Versatile Oxidizing Agent

Potassium permanganate (KMnO4) is a strong oxidizing agent that can react with a wide range of functional groups, making it a useful general-purpose stain.[10] It is particularly effective for compounds that are easily oxidized, including many amines.

Mechanism of Action: The permanganate ion (MnO₄⁻), which is deep purple, is reduced to manganese dioxide (MnO₂), a brown precipitate, upon reaction with an oxidizable compound.[7] This results in the appearance of yellow to brown spots on a purple or pink background. For primary amines, the oxidation can proceed through an aldimine to an aldehyde.[11]

KMnO4_Mechanism cluster_reactants Reactants cluster_process Redox Reaction cluster_product Product Benzylamine_Derivative Benzylamine Derivative (Oxidizable) Oxidation Oxidation of Amine Benzylamine_Derivative->Oxidation KMnO4 Potassium Permanganate (Purple) Reduction Reduction of MnO4⁻ KMnO4->Reduction MnO2 Manganese Dioxide (Brown/Yellow Spot) Oxidation->MnO2 Reduction->MnO2

Caption: General mechanism of KMnO4 stain with oxidizable compounds.

Performance with Benzylamine Derivatives:

  • Primary and Secondary Benzylamines: Readily oxidized, producing clear yellow-brown spots.[10]

  • Tertiary Benzylamines: Also detectable as they are susceptible to oxidation.[12]

  • The benzyl group itself can be oxidized, which enhances the visualization.[7]

Advantages:

  • Broad applicability for various types of amines and other functional groups.[7][10]

  • Color development is often rapid and may not require heating.[13]

Limitations:

  • Can have a high background color, potentially reducing contrast.

  • Less specific than ninhydrin, as it reacts with many other functional groups (e.g., alcohols, alkenes).[7]

Experimental Protocol: Potassium Permanganate Stain

Reagents:

  • Potassium Permanganate (KMnO₄): 1.5 g[14]

  • Potassium Carbonate (K₂CO₃): 10 g[10]

  • 10% Sodium Hydroxide (NaOH) solution: 1.25 mL[10]

  • Distilled Water: 200 mL[10]

Procedure:

  • Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of distilled water.[10]

  • Add 1.25 mL of 10% NaOH solution and stir until everything is dissolved.[10]

  • After developing the TLC plate and allowing the solvent to evaporate, dip the plate into the stain solution.

  • The spots will typically appear as yellow to brown against a purple background. Gentle heating can be used to intensify the spots if necessary.[10]

Vanillin: The Aromatic Aldehyde Stain

Vanillin, in an acidic solution, is a versatile stain that reacts with a variety of nucleophilic compounds, including amines, to produce a range of colors.[15]

Mechanism of Action: The reaction of vanillin with primary amines under acidic conditions likely involves the formation of a Schiff base (an imine).[16] The extended conjugation in the product results in a colored compound. The exact color can vary depending on the structure of the amine.

Vanillin_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Benzylamine_Derivative Benzylamine Derivative (Nucleophilic Amine) Acid_Catalysis Acid-Catalyzed Condensation Benzylamine_Derivative->Acid_Catalysis Vanillin Vanillin Vanillin->Acid_Catalysis Schiff_Base_Formation Schiff Base Formation Acid_Catalysis->Schiff_Base_Formation Colored_Product Colored Product (Various Colors) Schiff_Base_Formation->Colored_Product

Caption: Proposed mechanism of vanillin stain with primary amines.

Performance with Benzylamine Derivatives:

  • Primary and Secondary Benzylamines: Expected to react to give colored spots. The aromatic nature of both the benzylamine and the vanillin can lead to highly conjugated products and thus intense colors.

  • The color can be distinctive for different derivatives, which can aid in identification.[17]

Advantages:

  • Can produce a wide range of colors, which can help to differentiate between closely running spots.[18]

  • Generally applicable to a variety of nucleophilic functional groups.[15]

Limitations:

  • Requires heating for color development.[18]

  • The stain solution can be light-sensitive and may degrade over time.[15]

Experimental Protocol: Vanillin Stain

Reagents:

  • Vanillin: 15 g[15]

  • Ethanol (95% or absolute): 250 mL[15]

  • Concentrated Sulfuric Acid (H₂SO₄): 2.5 mL[15]

Procedure:

  • Dissolve 15 g of vanillin in 250 mL of ethanol.[15]

  • Carefully add 2.5 mL of concentrated sulfuric acid to the solution and mix well.[15]

  • Store the solution in a foil-wrapped container, as it is light-sensitive.[15]

  • After developing the TLC plate and allowing the solvent to dry, dip the plate in the vanillin stain.

  • Heat the plate with a heat gun until colored spots appear.[18]

Comparative Summary and Recommendations

StainMechanismTarget AminesTypical ColorsAdvantagesLimitations
Ninhydrin Formation of Ruhemann's purplePrimarily primary aminesDeep purple-blueHigh specificity and sensitivity for primary amines.Requires heating; less effective for secondary and ineffective for tertiary amines; spots may fade.
Potassium Permanganate Oxidation of the aminePrimary, secondary, and tertiary aminesYellow to brown spots on a purple backgroundBroad applicability; often no heating required.Low specificity; high background color.
Vanillin Schiff base formationPrimary and secondary aminesVarious colorsCan differentiate compounds by color; good for nucleophilic groups.Requires heating; stain solution is light-sensitive.

Recommendations for Selection:

  • For the specific detection of primary benzylamine derivatives and to avoid interference from other functional groups, ninhydrin is the preferred choice.

  • When a general overview of all components in a reaction mixture is needed, and other oxidizable groups are either absent or their presence is known, potassium permanganate is a robust and rapid option.

  • If you are working with a variety of benzylamine derivatives and wish to differentiate them on the same plate , the vanillin stain may provide the most informative results due to the potential for diverse color formation.

Conclusion

The effective visualization of benzylamine derivatives on TLC plates is crucial for the successful monitoring of synthetic transformations and purification processes. While UV visualization is a valuable first step, chemical staining provides a more comprehensive and often more sensitive detection method. By understanding the underlying mechanisms and comparative performance of ninhydrin, potassium permanganate, and vanillin stains, researchers can make an informed decision to select the most appropriate tool for their specific analytical needs, thereby enhancing the efficiency and accuracy of their work in drug discovery and development.

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